molecular formula C13H12O2 B1329573 Ethyl 1-naphthoate CAS No. 3007-97-4

Ethyl 1-naphthoate

Cat. No. B1329573
CAS RN: 3007-97-4
M. Wt: 200.23 g/mol
InChI Key: XCTLDQQOHIEUCJ-UHFFFAOYSA-N
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Description

Ethyl 1-naphthoate is a chemical compound that is part of the naphthalene family, characterized by a naphthalene ring system with an ethoxycarbonyl functional group. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of naphthalene derivatives, including those related to ethyl 1-naphthoate, has been explored through various catalytic methods. For instance, an efficient method for synthesizing functionalized naphthalenes with an ethoxycarbonyl group on the 2-position has been developed using Pt-catalyzed intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates . Additionally, ethyl naphth[2,3-f]isoindole-1-carboxylate, a compound with a similar naphthalene core, was synthesized from 7-tert-butoxynorbornadiene and further transformed through thermal or photochemical reactions . Another related compound, ethyl canthin-6-one-1-carboxylate, was prepared via a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling .

Molecular Structure Analysis

The molecular structure of ethyl 1-naphthoate derivatives has been characterized using various techniques. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was crystallized and its structure was determined, revealing a triclinic space group and stabilization by an N–H⋯O hydrogen bond . The crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was also determined, providing insights into the arrangement of the naphthalene core in these compounds .

Chemical Reactions Analysis

Ethyl 1-naphthoate and its derivatives undergo various chemical reactions. The reaction of 1-naphthyl radicals with ethylene, for example, leads to the formation of products such as vinyl naphthalene and acenaphthene . The reaction of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline yields naphthamide and naphthanilide derivatives . These reactions demonstrate the reactivity of the naphthalene ring system and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-naphthoate derivatives are influenced by their molecular structure. The compound ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has a density of 1.322 Mg m−3, indicating its solid-state characteristics . The fluorescent properties of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone, a related compound, were studied, revealing pH-sensitive emission bands that could be useful for biological applications . Additionally, the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was evaluated, showing inhibition of cancer cell proliferation .

Safety And Hazards

Ethyl 1-naphthoate should be handled with care to avoid contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

ethyl naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTLDQQOHIEUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184144
Record name Ethyl 1-naphthoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-naphthoate

CAS RN

3007-97-4
Record name Ethyl 1-naphthalenecarboxylate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JE Packer - 1956 - ir.canterbury.ac.nz
3-Methyl-1-naphthoic acid, a compound not previously known, has been prepared. The kinetics of the alkaline hydrolysis of ethyl 1-naphthoate, ethyl 3-methyl-1-naphthoate, and ethyl 4-…
Number of citations: 0 ir.canterbury.ac.nz
JD Murdoch - 1956 - ir.canterbury.ac.nz
Ethyl 5-nitro-1-naphthoate, ethyl 6-nitro-1-naphthoate, and ethyl 4:5-dinitro-1-naphthoate have been prepared and the kinetics of the alkaline hydrolysis of each of these esters, in 85% …
Number of citations: 2 ir.canterbury.ac.nz
DAM Watkins - Phytochemistry, 1969 - Elsevier
… In ethanolic solution phthalic acid was also produced in addition to ethyl 1 -naphthoate and ethyl I-naphthyl acetate. …
Number of citations: 15 www.sciencedirect.com
PJ Kovi, SG Schulman - Spectroscopy Letters, 1972 - Taylor & Francis
… The absorption spectra of ethyl 1-naphthoate in hexane and in water demonstrate normal dependences upon solvent hydrogen bonding and polarity properties whi le the absorption …
Number of citations: 3 www.tandfonline.com
J Fuhrmann, A Wadle, G Krampitz… - … Chemistry and Physics, 1989 - Wiley Online Library
… The values of K obtained indicate a strong preferential solvation of polystyrene by the ethyl 1-naphthoate fluorophore. The mobility ratio q depends on the molar mass of the polymer in …
Number of citations: 3 onlinelibrary.wiley.com
RL McLaughlin - 1949 - search.proquest.com
… Sergievskaya and Uikhamkina (37) treated ethyl-1-naphthoate in ethanol with hydrogen at 50 atm- over Jdaney niokel at 130C- Again the ar ester was obtained but neither yield nor …
Number of citations: 0 search.proquest.com
CC Price, EA Dudley - Journal of the American Chemical Society, 1956 - ACS Publications
… of such a steric hindrance for the case of ethyl 1-naphthoate is quite obvious since this ester … the view that the saponification of ethyl 1- naphthoate proceeds slower than predicted from …
Number of citations: 9 pubs.acs.org
J Kawakami, R Miyamoto, A Fukushi… - … of Photochemistry and …, 2002 - Elsevier
… In esters such as ethyl 1-naphthoate (1NEe) (Scheme 1), which exchanged a nitrogen atom of 1NEa for an oxygen atom, these phenomena were not observed. Therefore, the ab initio …
Number of citations: 26 www.sciencedirect.com
AF Wilson - 1954 - ir.canterbury.ac.nz
Samples of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid have been prepared and the kinetics of hydrolysis of these esters have been studied in alkaline …
Number of citations: 0 ir.canterbury.ac.nz
JE Packer - 1956 - Canterbury University College
Number of citations: 0

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